5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide
Description
CAS Registry Number and Alternative Designations
As of the latest available data, the CAS Registry Number for 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is not explicitly listed in the provided sources. However, structurally related compounds include:
- N-(3-Bromophenyl)-2-hydroxybenzamide (CAS 9926061).
- 3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic acid (CAS CID 145704700).
Alternative designations :
- 5-(3-Bromophenylsulfamoyl)-2-hydroxybenzamide
- 2-Hydroxy-5-[(3-bromophenyl)sulfamoyl]benzamide
These variants reflect differences in naming conventions for sulfonamide derivatives.
Molecular Formula and Weight Calculations
Molecular formula : $$ \text{C}{13}\text{H}{10}\text{BrN}2\text{O}4\text{S} $$
Molecular weight : Calculated as follows:
$$
\begin{align}
\text{Carbon (C)} & : 13 \times 12.01 = 156.13 \, \text{g/mol} \
\text{Hydrogen (H)} & : 10 \times 1.01 = 10.10 \, \text{g/mol} \
\text{Bromine (Br)} & : 1 \times 79.90 = 79.90 \, \text{g/mol} \
\text{Nitrogen (N)} & : 2 \times 14.01 = 28.02 \, \text{g/mol} \
\text{Oxygen (O)} & : 4 \times 16.00 = 64.00 \, \text{g/mol} \
\text{Sulfur (S)} & : 1 \times 32.07 = 32.07 \, \text{g/mol} \
\hline
\text{Total} & : 156.13 + 10.10 + 79.90 + 28.02 + 64.00 + 32.07 = \mathbf{370.22 \, \text{g/mol}} \
\end{align}
$$
This matches the molecular weight range observed in analogs such as N-(3-bromophenyl)-2-hydroxybenzamide (292.13 g/mol) and 3-hydroxy-5-sulfamoylbenzamide (216.22 g/mol).
Structural Analogs and Isomeric Considerations
Structural analogs of this compound include:
Isomeric considerations :
- Positional isomerism : The sulfonamide group could occupy positions 4 or 6 on the benzamide ring instead of 5.
- Substituent isomerism : The bromine atom on the phenyl ring could be at the 2- or 4-position instead of 3, as seen in N-(4-bromophenyl)cyanamide (CAS 70590-12-4).
- Functional group isomerism : Replacement of the sulfonamide with a sulfonic acid group, as in 3-amino-5-bromo-2-hydroxybenzenesulfonic acid (CID 21653675).
These isomers highlight the compound’s versatility in medicinal and synthetic chemistry.
Properties
IUPAC Name |
5-[(3-bromophenyl)sulfamoyl]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(17)11(7-10)13(15)18/h1-7,16-17H,(H2,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLZPGWZDYJMIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=C(C=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide typically involves the reaction of 3-bromoaniline with 2-hydroxybenzenesulfonyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with 2-hydroxybenzamide to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-oxobenzamide.
Reduction: Formation of 5-[[(Phenyl)amino]sulfonyl]-2-hydroxybenzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in enzymes, leading to inhibition of enzyme activity. The bromophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The hydroxy group can participate in additional hydrogen bonding, further stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Structural Differences
The hydroxybenzamide scaffold is shared among several analogs, but substituents critically influence functionality:
Table 1: Structural Comparison of Hydroxybenzamide Derivatives
Key Observations :
Key Observations :
Physicochemical Properties
Substituents influence solubility, stability, and bioavailability:
Table 3: Physicochemical Properties
Key Observations :
- The target compound’s moderate LogP (~2.1) suggests balanced membrane permeability, whereas dibenzyl analogs (LogP ~4.2 ) may face bioavailability challenges.
- Hydrobromide salts (e.g., ACI-INT-730 ) enhance aqueous solubility, a strategy applicable to the target compound for formulation improvements.
Biological Activity
5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide is a sulfonamide derivative with significant biological activities, particularly in antimicrobial and antiviral domains. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C13H12BrN2O4S and features a sulfonamide group attached to a hydroxyl-substituted benzamide. The presence of the bromophenyl group enhances its reactivity and biological interactions.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Characterization techniques include:
- Elemental Analysis
- Mass Spectrometry (MS)
- Nuclear Magnetic Resonance (NMR)
- UV/Visible Spectroscopy
- Fourier-transform Infrared (FTIR) Spectroscopy
These methods confirm the purity and structural integrity of the compound, which is crucial for assessing its biological activity.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. Key findings include:
- Strong Activity Against Enterococcus faecium : The compound has shown effectiveness against biofilm-associated infections caused by this pathogen, which is often resistant to conventional antibiotics.
- Minimum Inhibitory Concentration (MIC) : In vitro studies report MIC values indicating potent antibacterial effects comparable to established antibiotics like ciprofloxacin .
Table: Antimicrobial Efficacy
| Pathogen | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|
| Enterococcus faecium | 30 ± 0.12 | 7.81 |
| Staphylococcus aureus | 32 ± 0.12 | 7.81 |
| Escherichia coli | 31 ± 0.12 | 7.81 |
Antiviral Activity
Research indicates that this compound also possesses antiviral properties, particularly against viral infections such as dengue. Molecular docking studies have suggested strong binding affinities with viral proteins, indicating potential as a therapeutic agent against viral pathogens.
Antioxidant Properties
In addition to its antimicrobial and antiviral activities, the compound has demonstrated antioxidant effects, which may contribute to its overall therapeutic potential by mitigating oxidative stress in biological systems.
Toxicity Profile
The toxicity studies suggest that this compound exhibits low toxicity levels, supporting its safety for further development in medicinal applications.
Computational Studies
In silico analyses have been employed to predict the compound's interactions with various biological targets. These studies have indicated favorable binding energies, reinforcing the potential for therapeutic applications in treating bacterial and viral infections.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For instance:
Q & A
Q. What are the optimal synthetic routes for 5-[[(3-Bromophenyl)amino]sulfonyl]-2-hydroxybenzamide, considering functional group compatibility and yield?
A stepwise approach is recommended. First, sulfonylation of 2-hydroxybenzamide with 3-bromophenylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) ensures proper sulfonamide bond formation. Protecting the hydroxyl group (e.g., using acetyl or trimethylsilyl groups) may prevent undesired side reactions . For improved yields, Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) can catalyze sulfonamide formation, as demonstrated in analogous reactions . Post-synthesis, column chromatography or recrystallization (using DMSO or methanol) is advised for purification .
Q. How can researchers characterize the purity and structural integrity of this compound?
Combine multiple analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to verify the sulfonamide linkage and aromatic substitution patterns.
- High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity (>95% recommended for biological assays) .
- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, as seen in related sulfonamide derivatives .
- Mass spectrometry (ESI-MS) to confirm molecular weight and detect impurities .
Advanced Research Questions
Q. What methodologies are employed to study the adsorption and reactivity of this compound on environmental surfaces?
Advanced microspectroscopic imaging (e.g., Raman or FTIR mapping) can track adsorption dynamics on silica or organic particulate surfaces, simulating environmental interfaces . Laboratory-scale experiments should replicate real-world conditions (e.g., pH 5–9, UV exposure) to assess degradation pathways. For biotic interactions, microbial consortia from soil or water samples can be incubated with the compound, followed by LC-MS/MS analysis to identify transformation products .
Q. How can conflicting data on the compound’s solubility and stability be resolved?
Design controlled solubility assays in solvents like DMSO, methanol, and water under varying temperatures (4–37°C) to identify discrepancies. Stability studies should include:
Q. What computational approaches predict the environmental fate and biodegradation pathways of this compound?
Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (LogP) . Molecular dynamics simulations can model interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways . Pair these with density functional theory (DFT) calculations to identify reactive sites for hydroxylation or sulfonamide cleavage .
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Synthesize derivatives with modifications to the bromophenyl (e.g., halogen substitution) or hydroxybenzamide (e.g., esterification) groups. Test against target enzymes (e.g., carbonic anhydrase or kinase isoforms) using enzyme inhibition assays. Correlate activity data with electronic (Hammett σ values) and steric (molecular volume) parameters to identify key pharmacophores .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
- Standardize assay conditions : Ensure consistent cell lines, enzyme concentrations, and incubation times.
- Validate purity : Impurities >5% can skew results; re-test compounds using orthogonal methods (e.g., HPLC-NMR) .
- Cross-reference metadata : Compare solvent systems (e.g., DMSO vs. aqueous buffers) and control experiments from conflicting studies .
Environmental and Toxicological Considerations
Q. What experimental designs evaluate the ecological impact of this compound?
Follow a tiered approach:
- Acute toxicity : Use Daphnia magna or Vibrio fischeri bioassays to determine EC₅₀ values .
- Chronic exposure : Long-term studies on soil microorganisms (e.g., respirometry to assess metabolic inhibition) .
- Trophic transfer analysis : Track bioaccumulation in algae → zooplankton → fish models using isotopic labeling (e.g., ¹⁴C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
